5-Bromo-2-(2-methoxyethoxy)benzonitrile
Overview
Description
5-Bromo-2-(2-methoxyethoxy)benzonitrile is an organic compound with the molecular formula C10H10BrNO2 It is a derivative of benzonitrile, where the benzene ring is substituted with a bromine atom and a 2-(2-methoxy-ethoxy) group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(2-methoxyethoxy)benzonitrile typically involves the bromination of 2-(2-methoxy-ethoxy)-benzonitrile. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring. Common reagents used in this synthesis include bromine or N-bromosuccinimide (NBS) as the brominating agents, and the reaction is often conducted in an inert solvent such as dichloromethane or chloroform .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(2-methoxyethoxy)benzonitrile undergoes various types of chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and reduction: The compound can participate in oxidation-reduction reactions, altering the oxidation state of the bromine or other substituents.
Coupling reactions: It can undergo coupling reactions with organometallic reagents to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Nucleophilic substitution: Formation of substituted benzonitriles with various functional groups.
Oxidation: Formation of brominated benzoic acids or aldehydes.
Reduction: Formation of brominated benzyl alcohols or amines.
Scientific Research Applications
5-Bromo-2-(2-methoxyethoxy)benzonitrile has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 5-Bromo-2-(2-methoxyethoxy)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the 2-(2-methoxy-ethoxy) group can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular interactions depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-(2-methoxyethoxy)benzoic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.
5-Bromo-2-(2-methoxyethoxy)pyridine: Similar structure but with a pyridine ring instead of a benzene ring.
1-Bromo-2-(2-methoxyethoxy)ethane: Similar structure but with an ethane backbone instead of a benzene ring
Uniqueness
The presence of both a bromine atom and a 2-(2-methoxy-ethoxy) group allows for versatile chemical modifications and interactions with various molecular targets .
Properties
Molecular Formula |
C10H10BrNO2 |
---|---|
Molecular Weight |
256.10 g/mol |
IUPAC Name |
5-bromo-2-(2-methoxyethoxy)benzonitrile |
InChI |
InChI=1S/C10H10BrNO2/c1-13-4-5-14-10-3-2-9(11)6-8(10)7-12/h2-3,6H,4-5H2,1H3 |
InChI Key |
ZIUXMMDHPRYAGQ-UHFFFAOYSA-N |
Canonical SMILES |
COCCOC1=C(C=C(C=C1)Br)C#N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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